![molecular formula C18H11F3N2O2S2 B2653914 3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione CAS No. 887200-10-4](/img/structure/B2653914.png)
3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione
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Description
“3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione” is a compound that contains a benzothiazole moiety . Benzothiazole is an aromatic heterocyclic compound . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The specific molecular structure of “3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione” is not provided in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione” are not detailed in the sources I found, benzothiazoles are known to be involved in a variety of chemical reactions due to the active site at the 2nd position of the benzothiazole .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Synthesis of Novel Derivatives
Benzothiazole compounds have been used in the synthesis of novel derivatives . For example, Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with either furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to E-isomers exclusively .
Hypoglycemic Activity
Newly synthesized benzothiazole containing oxadiazole derivatives have been assayed for their in vivo hypoglycemic activity by alloxan induced diabetic model in rat .
Efficient Approach to Construct Benzisothiazol-3
An efficient copper-catalyzed reaction for the synthesis of benzisothiazol-3 (2H)-ones has been developed, starting from easily available 2-halobenzamides and carbon disulfide .
Anti-Microbial Activity
The benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good biological activities ranging from anti-microbial .
Anti-Inflammatory Activity
Benzothiazole compounds have also been reported to show anti-inflammatory activity .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S2/c19-18(20,21)10-4-3-5-11(8-10)23-15(24)9-14(16(23)25)27-17-22-12-6-1-2-7-13(12)26-17/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECJWICEJOFAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione |
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